molecular formula C14H19NO2 B14654229 1-(4-Hydroxyphenyl)-3-piperidin-1-ylpropan-1-one CAS No. 42528-76-7

1-(4-Hydroxyphenyl)-3-piperidin-1-ylpropan-1-one

Cat. No.: B14654229
CAS No.: 42528-76-7
M. Wt: 233.31 g/mol
InChI Key: OVFJHJAIJUDSKC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxyphenyl)-3-piperidin-1-ylpropan-1-one typically involves the reaction of 4-hydroxyacetophenone with piperidine under specific conditions. One common method includes the Mannich reaction, where 4-hydroxyacetophenone reacts with formaldehyde and piperidine to form the desired product . The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxyphenyl)-3-piperidin-1-ylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

    Reduction: Formation of 1-(4-hydroxyphenyl)-3-piperidin-1-ylpropan-1-ol.

    Substitution: Formation of 4-halogenophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-3-piperidin-1-ylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the piperidine ring can interact with hydrophobic pockets, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Hydroxyphenyl)ethanone: Similar structure but lacks the piperidine ring.

    4-Hydroxyacetophenone: Similar structure but lacks the propanone linkage.

    1-(4-Hydroxyphenyl)-2-propanone: Similar structure but differs in the position of the carbonyl group.

Uniqueness

1-(4-Hydroxyphenyl)-3-piperidin-1-ylpropan-1-one is unique due to the presence of both the hydroxyphenyl group and the piperidine ring, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

42528-76-7

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-3-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C14H19NO2/c16-13-6-4-12(5-7-13)14(17)8-11-15-9-2-1-3-10-15/h4-7,16H,1-3,8-11H2

InChI Key

OVFJHJAIJUDSKC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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